molecular formula C18H22Br2Ge B14326485 Dibromobis(2,4,6-trimethylphenyl)germane CAS No. 106092-67-5

Dibromobis(2,4,6-trimethylphenyl)germane

Cat. No.: B14326485
CAS No.: 106092-67-5
M. Wt: 470.8 g/mol
InChI Key: HYOTUEMDKARYPP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromodimesitylgermane can be synthesized through the reaction of mesitylmagnesium bromide with germanium tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:

GeCl4+2MesMgBrGe(Mes)2Br2+2MgCl2\text{GeCl}_4 + 2 \text{MesMgBr} \rightarrow \text{Ge(Mes)}_2\text{Br}_2 + 2 \text{MgCl}_2 GeCl4​+2MesMgBr→Ge(Mes)2​Br2​+2MgCl2​

where Mes represents the mesityl group (2,4,6-trimethylphenyl).

Industrial Production Methods

While specific industrial production methods for dibromodimesitylgermane are not well-documented, the synthesis generally involves scaling up the laboratory procedures. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dibromodimesitylgermane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.

    Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents.

    Reduction Reactions: The compound can be reduced to form germane derivatives with lower oxidation states.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new organogermanium compounds with different substituents.

    Oxidation: Formation of germanium oxides or higher oxidation state germanium compounds.

    Reduction: Formation of lower oxidation state germanium hydrides.

Scientific Research Applications

Dibromodimesitylgermane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the development of advanced materials, such as semiconductors and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dibromodimesitylgermane involves its interaction with various molecular targets. The bromine atoms and mesityl groups can participate in different chemical reactions, leading to the formation of new compounds. The germanium center can also interact with other molecules, influencing their reactivity and stability. The exact molecular pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Dibromodimethylgermane: Similar structure but with methyl groups instead of mesityl groups.

    Dibromodiphenylgermane: Contains phenyl groups instead of mesityl groups.

    Dibromoditert-butylgermane: Contains tert-butyl groups instead of mesityl groups.

Uniqueness

Dibromodimesitylgermane is unique due to the presence of mesityl groups, which provide steric hindrance and influence the compound’s reactivity

Properties

CAS No.

106092-67-5

Molecular Formula

C18H22Br2Ge

Molecular Weight

470.8 g/mol

IUPAC Name

dibromo-bis(2,4,6-trimethylphenyl)germane

InChI

InChI=1S/C18H22Br2Ge/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

HYOTUEMDKARYPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(Br)Br)C

Origin of Product

United States

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